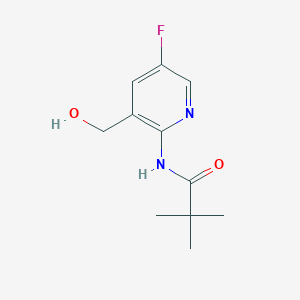
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-BF-3,4-DHN, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated dihydronaphthalene derivative that was first synthesized by a group of researchers at the University of Tokyo in 2013. Since then, it has been used in a number of different scientific studies and is continuing to gain popularity in the scientific community.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Studies
Synthesis Techniques : A study by Malkova et al. (2014) describes the condensation of 3,4-dihydronaphthalen-1(2H)-one, which is a similar compound, in acid medium for the synthesis of specific molecular structures. This method could be adapted for the synthesis of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, demonstrating its potential in creating complex molecular structures (Malkova et al., 2014).
Molecular Structure Analysis : Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound structurally similar to 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. The study highlights the use of X-ray diffraction and other techniques for analyzing the molecular structure, suggesting similar approaches could be used for studying 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (Gouda et al., 2022).
Chemical Reactions and Synthesis Pathways
Chemical Reactivity : Lázaro et al. (2016) explored the synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, illustrating the potential chemical reactivity of dihydronaphthalene-based compounds in creating fluorinated derivatives. This indicates potential pathways for synthesizing variants of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (Lázaro et al., 2016).
Novel Synthesis Methods : Ooi et al. (2003) developed new methods for the regioselective alpha-phenylation of carbonyl compounds, which could potentially be applied to modify 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, providing insights into novel synthesis techniques for such compounds (Ooi et al., 2003).
Potential Applications in Medicinal Chemistry
- Drug Development and Synthesis : Das et al. (2012) synthesized compounds based on 3,4-dihydronaphthalen-1(2H)-one for potential use as pan-RAR agonists, suggesting the use of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in the development of new drugs (Das et al., 2012).
Propriétés
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSSIANNMNXABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Br)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744316 | |
| Record name | 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260018-37-8 | |
| Record name | 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)




![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)

![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)

